molecular formula C19H24N2OS B2606559 3,4-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946199-37-7

3,4-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2606559
CAS No.: 946199-37-7
M. Wt: 328.47
InChI Key: FIWMFYSVJBEHMF-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with 3,4-dimethylbenzoic acid, it can be converted to the corresponding benzoyl chloride using thionyl chloride (SOCl2).

    Amide Formation: The benzoyl chloride can then react with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine in the presence of a base like triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions could occur on the benzene ring, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.

Medicine

If bioactive, it could be developed into a drug candidate for various therapeutic applications.

Industry

In industry, it could be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if it acts as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(pyrrolidin-1-yl)ethyl)benzamide: Lacks the thiophene and dimethyl groups.

    3,4-dimethyl-N-(2-(pyrrolidin-1-yl)ethyl)benzamide: Lacks the thiophene group.

    N-(2-(thiophen-3-yl)ethyl)benzamide: Lacks the pyrrolidine and dimethyl groups.

Uniqueness

The presence of both the pyrrolidine and thiophene groups, along with the dimethyl substitution on the benzene ring, makes 3,4-dimethyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide unique. These functional groups could confer specific chemical reactivity and biological activity not seen in simpler analogs.

Properties

IUPAC Name

3,4-dimethyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14-5-6-16(11-15(14)2)19(22)20-12-18(17-7-10-23-13-17)21-8-3-4-9-21/h5-7,10-11,13,18H,3-4,8-9,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWMFYSVJBEHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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